Product packaging for 6-hydroxy-3-hexenoyl-coenzyme A(Cat. No.:)

6-hydroxy-3-hexenoyl-coenzyme A

货号: B1265150
分子量: 879.7 g/mol
InChI 键: HZHMFZAKYSAIGU-XHGDGGKISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-hydroxy-3-hexenoyl-coenzyme A is a specialized CoA thioester metabolite with significant research value in the study of bacterial aerobic degradation pathways for aromatic compounds. This compound has been identified as a key intermediate in the novel benzoate catabolism pathway in microorganisms such as Azoarcus evansii and Bacillus stearothermophilus . In this pathway, benzoate is first activated to benzoyl-CoA, which then undergoes a series of unusual, non-oxygenolytic ring cleavage reactions. 6-hydroxy-3-hexenoyl-CoA is produced from benzoyl-CoA in an NADPH- and oxygen-dependent reaction catalyzed by a protein mixture, indicating the involvement of a putative benzoyl-CoA oxygenase/rearrangement system . The compound serves as a crucial branch point in the pathway, leading ultimately to central metabolites, acetyl-CoA and succinyl-CoA. Researchers utilize this compound to elucidate the specific enzymatic steps and genes involved in this pathway, many of which belong to new enzyme families . Its study provides insights into microbial ecology, bioremediation potential for aromatic pollutant degradation, and the discovery of novel biochemical reactions. The compound is provided with a documented purity level suitable for applications including in vitro enzymatic assays, metabolic profiling, and as a standard in mass spectrometry-based metabolomic studies. 6-hydroxy-3-hexenoyl-CoA is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44N7O18P3S B1265150 6-hydroxy-3-hexenoyl-coenzyme A

属性

分子式

C27H44N7O18P3S

分子量

879.7 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-6-hydroxyhex-3-enethioate

InChI

InChI=1S/C27H44N7O18P3S/c1-27(2,22(39)25(40)30-8-7-17(36)29-9-11-56-18(37)6-4-3-5-10-35)13-49-55(46,47)52-54(44,45)48-12-16-21(51-53(41,42)43)20(38)26(50-16)34-15-33-19-23(28)31-14-32-24(19)34/h3-4,14-16,20-22,26,35,38-39H,5-13H2,1-2H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b4-3+/t16-,20-,21-,22+,26-/m1/s1

InChI 键

HZHMFZAKYSAIGU-XHGDGGKISA-N

手性 SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C/C=C/CCO)O

规范 SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCCO)O

产品来源

United States

Biosynthetic Pathways Leading to 6 Hydroxy 3 Hexenoyl Coenzyme a

De Novo Synthetic Routes and Intermediates

The synthesis of 6-hydroxy-3-hexenoyl-coenzyme A is understood through two primary contexts: the oxidation of unsaturated fatty acids and its role in a novel pathway for benzoate (B1203000) catabolism.

The beta-oxidation of fatty acids is a central metabolic process for energy production. The degradation of unsaturated fatty acids, in particular, requires a set of auxiliary enzymes to handle the double bonds that are not in the standard positions for the core beta-oxidation machinery. The structure of 6-hydroxy-3-hexenoyl-CoA, featuring a double bond at the C3 position and a hydroxyl group, suggests a plausible formation route originating from the metabolism of a longer-chain unsaturated fatty acid. This process would involve initial rounds of beta-oxidation to shorten the acyl chain, followed by specific enzymatic actions to introduce the hydroxyl group and position the double bond.

Acyl-CoA dehydrogenases (ACADs) are a class of flavin adenine dinucleotide (FAD)-dependent enzymes that catalyze the initial, rate-limiting step in each cycle of fatty acid beta-oxidation. wikipedia.orgmdpi.comutah.edu This reaction introduces a trans-double bond between the α (C2) and β (C3) carbons of the acyl-CoA substrate. wikipedia.org Different ACADs exhibit specificity for fatty acids of varying chain lengths, such as short-, medium-, long-, and very-long-chain acyl-CoA dehydrogenases (SCAD, MCAD, LCAD, and VLCAD, respectively). wikipedia.orgutah.edu

In the context of unsaturated fatty acid oxidation, after initial dehydrogenation by an ACAD, the resulting enoyl-CoA intermediate may require the action of an enoyl-CoA isomerase to shift the position of a pre-existing double bond. wikipedia.orgutah.edu For instance, an isomerase can convert a 3-enoyl-CoA to a 2-enoyl-CoA, which is a substrate for the next enzyme in the beta-oxidation spiral. wikipedia.org The formation of the 3-hexenoyl-CoA backbone of the target molecule would necessitate such isomerization steps. The subsequent hydroxylation at the C6 position would then be carried out by a specific hydratase or hydroxylase, completing the formation of 6-hydroxy-3-hexenoyl-CoA. Long-chain acyl-CoA dehydrogenase (LCAD) in particular has been identified as playing a key function in the beta-oxidation of various unsaturated fatty acids. nih.gov

Enzyme ClassFunction in Fatty Acid OxidationSubstrate Example
Acyl-CoA Dehydrogenases (ACADs) Catalyze the initial FAD-dependent dehydrogenation, creating a C2-C3 double bond. wikipedia.orgutah.eduSaturated Acyl-CoAs
Enoyl-CoA Isomerase Shifts the position of double bonds in unsaturated fatty acid intermediates. wikipedia.orgutah.edu3-cis or 3-trans-enoyl-CoA
Hydratase/Hydroxylase Adds a water molecule across a double bond to form a hydroxyl group.Enoyl-CoA

A significant and well-documented role for 6-hydroxy-3-hexenoyl-CoA is as an intermediate in a novel pathway for the aerobic degradation of benzoate, observed in bacteria such as Azoarcus evansii and a Bacillus stearothermophilus-like strain. nih.govnih.gov This pathway is distinct from classical aerobic benzoate degradation routes that typically involve initial hydroxylation of the aromatic ring to form intermediates like catechol or protocatechuate. ethz.chnih.gov Instead, this novel "box" pathway proceeds entirely through coenzyme A thioesters. nih.govnih.govnih.gov

The initial and committed step in this catabolic route is the activation of the benzoate molecule. nih.gov This is achieved by a specific benzoate-CoA ligase (AMP-forming), an enzyme that catalyzes the formation of a high-energy thioester bond between benzoate and coenzyme A. nih.govwikipedia.org The reaction requires ATP and results in the formation of benzoyl-CoA, AMP, and pyrophosphate. nih.govwikipedia.org This activation step is crucial as it prepares the stable aromatic ring for subsequent enzymatic attack and is a common strategy in both aerobic and anaerobic aromatic degradation pathways. nih.govnih.govfrontiersin.orgasm.orgnih.gov In some organisms, like Rhodopseudomonas palustris, multiple ligases exist that can activate benzoate, highlighting the central role of benzoyl-CoA in aromatic metabolism. asm.orgnih.gov

Table of Benzoate Activating Enzymes

Enzyme Organism Function EC Number
Benzoate-CoA ligase Thauera aromatica, Rhodopseudomonas palustris Activates benzoate to benzoyl-CoA in aerobic and anaerobic pathways. nih.govasm.org 6.2.1.25
4-Hydroxybenzoate-CoA ligase Rhodopseudomonas palustris Can also activate benzoate, demonstrating enzyme promiscuity. asm.org 6.2.1.27

| Cyclohexanecarboxylate-CoA ligase | Rhodopseudomonas palustris | Implicated as a third enzyme capable of benzoate activation. asm.org | 6.2.1.49 |

Following its formation, benzoyl-CoA undergoes a complex transformation that involves dearomatization and ring cleavage. In Azoarcus evansii, cell extracts convert benzoyl-CoA into 6-hydroxy-3-hexenoyl-CoA in a reaction that is dependent on both molecular oxygen and NADPH. nih.govnih.gov This finding was confirmed using ¹³C-labeled benzoyl-CoA, which led to the identification of 6-[2,3,4,5,6-¹³C₅]hydroxy-3-hexenoyl-CoA by NMR spectroscopy. nih.gov This transformation is catalyzed by a series of enzymes encoded by the box gene cluster. nih.gov The process is initiated by a benzoyl-CoA oxygenase system, which dearomatizes the ring, followed by the action of other enzymes that cleave the ring and modify the resulting aliphatic chain to yield 6-hydroxy-3-hexenoyl-CoA. nih.gov

The formation of the double bond at the C3 position (a β,γ-double bond) in 6-hydroxy-3-hexenoyl-CoA from the cyclic precursor is a key mechanistic step. After the initial oxygen-dependent ring opening of benzoyl-CoA, which is thought to proceed via a 2,3-epoxybenzoyl-CoA intermediate, a linear aliphatic product is formed. ethz.chresearchgate.net This product, 3,4-dehydroadipyl-CoA semialdehyde, is then processed further. researchgate.net The pathway involves enzymes that catalyze β-oxidation-like steps. nih.gov The generation of a double bond at the C3 position from a conjugated C2-C3, C4-C5 dienoyl-CoA intermediate would require an isomerization reaction. Enzymes of the enoyl-CoA isomerase family are known to catalyze the shifting of double bonds, for example, converting a 3-enoyl-CoA intermediate to a 2-enoyl-CoA, which is a substrate for beta-oxidation. wikipedia.orgnih.govnih.gov It is postulated that a similar, specific isomerase within the benzoate degradation pathway is responsible for establishing the double bond at the specific C3 position seen in 6-hydroxy-3-hexenoyl-CoA, likely acting on a conjugated dienoyl-CoA precursor formed after the ring cleavage and initial oxidation steps. nih.govnih.gov

Integration into Novel Aerobic Benzoate Catabolism Pathways in Microorganisms

Non-Oxygenolytic Ring Cleavage Proposed for Benzoate Metabolism

The degradation of benzoate, a common aromatic compound, typically involves ring cleavage by oxygenase enzymes. However, several bacterial pathways utilize a non-oxygenolytic, or oxygen-independent, strategy for cleaving the aromatic ring. These pathways are significant as they operate under both aerobic and anaerobic conditions and involve the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA, as a central intermediate. nih.govfrontiersin.org

One prominent example is the aerobic hybrid "box" pathway, identified in various α-, β-, and δ-proteobacteria. nih.gov This pathway initiates with the conversion of benzoate to benzoyl-CoA by a benzoate-CoA ligase. nih.govresearchgate.net Subsequently, a two-component benzoyl-CoA oxygenase/reductase (BoxBA) catalyzes the formation of 2,3-dihydro-2,3-dihydroxybenzoyl-CoA. nih.govnih.gov The key non-oxygenolytic step is the hydrolytic cleavage of this intermediate by a dihydrodiol lyase (BoxC), which yields 3,4-dehydroadipyl-CoA semialdehyde and formate. nih.govnih.gov This pathway ultimately funnels the products into central metabolism, typically as succinyl-CoA and acetyl-CoA. nih.gov

Under strictly anaerobic conditions, bacteria such as the denitrifying species Thauera aromatica employ a different non-oxygenolytic strategy. oup.comoup.com This pathway also begins with the formation of benzoyl-CoA. The aromatic ring is then reduced by benzoyl-CoA reductase, an ATP-dependent enzyme, to produce cyclohexa-1,5-diene-1-carbonyl-CoA. oup.com A specific dienoyl-CoA hydratase then hydrates this cyclic diene, yielding 6-hydroxycyclohex-1-ene-1-carbonyl-CoA , an intermediate structurally related to this compound. oup.comoup.com This hydroxylated compound is further metabolized through a modified β-oxidation-like sequence, including dehydrogenation and hydrolytic ring cleavage, to ultimately form 3-hydroxypimelyl-CoA. oup.comresearchgate.net

The key enzymatic steps in the anaerobic conversion of benzoyl-CoA to 3-hydroxypimelyl-CoA in T. aromatica are detailed below.

Table 1: Key Enzymes in the Anaerobic Benzoyl-CoA Pathway in T. aromatica This interactive table summarizes the primary enzymes and their functions in the anaerobic degradation of benzoate leading to the formation of a hydroxylated alicyclic intermediate and its subsequent ring cleavage.

Enzyme Abbreviation Function Reference
Benzoate-CoA Ligase BclA Activates benzoate to benzoyl-CoA. nih.gov
Benzoyl-CoA Reductase - Reduces the aromatic ring of benzoyl-CoA to form a cyclic diene. oup.comoup.com
Cyclic Dienoyl-CoA Hydratase - Hydrates the cyclic diene to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. oup.com
β-hydroxyacyl-CoA Dehydrogenase - Oxidizes the 6-hydroxy group to a 6-oxo group. oup.com

Metabolic Flux and Precursor Availability in this compound Biogenesis

The biosynthesis of this compound and related compounds is fundamentally dependent on the availability of precursors and the metabolic flux through the parent pathways. The primary precursor for the pathways discussed is benzoate, which must be transported into the cell and activated. frontiersin.orgresearchgate.net

The activation step, forming benzoyl-CoA, requires two key substrates: Coenzyme A (CoA) and ATP. frontiersin.org The intracellular pool of CoA is tightly regulated and synthesized from the vitamin precursor pantothenate (Vitamin B5). portlandpress.comportlandpress.com The enzyme pantothenate kinase, which catalyzes the first step in CoA synthesis, is a critical control point, often subject to feedback inhibition by CoA and its thioesters, including acetyl-CoA. portlandpress.comnih.gov Therefore, the availability of pantothenate and the regulation of CoA biosynthesis directly impact the cell's capacity to initiate aromatic degradation pathways.

Metabolic flux is also governed by transcriptional regulation and environmental conditions. In many bacteria, the genes for benzoate degradation pathways are organized in operons and are induced by the presence of the substrate or key intermediates like benzoyl-CoA. researchgate.netscience.gov The choice between aerobic and anaerobic degradation routes is controlled by the availability of oxygen. oup.com The aerobic "box" pathway, for instance, is suggested to be particularly active under low-oxygen conditions. nih.govfrontiersin.org

Precursor / Factor Role / Mode of Action Significance in Biogenesis Reference
Benzoate Primary aromatic substrate. Must be transported into the cell; its presence often induces the expression of catabolic enzymes. frontiersin.orgscience.gov
Coenzyme A (CoA) Acyl group carrier; required for benzoate activation. Availability is controlled by the pantothenate kinase (PanK) enzyme and is subject to feedback inhibition. portlandpress.comnih.gov
ATP Energy source for the CoA ligation reaction. The cell's overall energy status (ATP/ADP ratio) can influence the rate of the initial activation step. frontiersin.org
Oxygen Terminal electron acceptor / reactant. Determines whether aerobic, hybrid, or strictly anaerobic degradation pathways are active. oup.com
Transcriptional Regulators (e.g., BoxR) Gene expression control. Binds intermediates like benzoyl-CoA to induce or repress the transcription of pathway operons. researchgate.net

Enzymology and Molecular Mechanisms Governing 6 Hydroxy 3 Hexenoyl Coenzyme a Metabolism

Enzymes Catalyzing 6-Hydroxy-3-hexenoyl-Coenzyme A Formation

The formation of 6-hydroxy-3-hexenoyl-CoA is a key step in a novel aerobic pathway for benzoate (B1203000) metabolism, which notably proceeds through CoA thioester intermediates. asm.org This pathway begins with the activation of benzoate to benzoyl-CoA. asm.org A mixture of proteins from the bacterium Azoarcus evansii has been shown to convert benzoyl-CoA into 6-hydroxy-3-hexenoyl-CoA in a reaction dependent on both NADPH and oxygen. asm.org

Identification and Functional Analysis of Enzymes within the Aerobic Benzoate Pathway

In bacteria like Azoarcus evansii, the aerobic degradation of benzoate into central metabolites involves a unique set of enzymes encoded by the box (benzoyl-CoA oxidizing) gene cluster. asm.orgfrontiersin.org This pathway is distinct from traditional degradation routes that immediately hydroxylate the aromatic ring before cleavage. nih.gov Instead, it activates benzoate to benzoyl-CoA, which then undergoes dearomatization and ring fission. nih.govresearchgate.net

The initial attack on the stable aromatic ring of benzoyl-CoA was initially proposed to be catalyzed by a putative 2,3-dioxygenase. asm.org However, further investigation revealed that the enzyme system, comprising BoxA and BoxB, functions as a benzoyl-CoA 2,3-epoxidase rather than a dioxygenase. nih.govnih.gov This enzyme catalyzes the transformation of benzoyl-CoA into 2,3-epoxybenzoyl-CoA. nih.govnih.gov This epoxidation is a critical step that destabilizes the aromatic ring, preparing it for cleavage. researchgate.net The formerly postulated product, 2,3-dihydro-2,3-dihydroxybenzoyl-CoA, is not the actual intermediate. nih.gov

The epoxidation of benzoyl-CoA is a complex reaction requiring two protein components, BoxA and BoxB, along with NADPH and O2. nih.govnih.gov

BoxA (ORF 13): This protein is a homodimeric 46 kDa iron-sulfur flavoprotein that acts as an NADPH-dependent reductase. nih.govebi.ac.uk It contains two [4Fe-4S] centers and FAD as cofactors. nih.govresearchgate.net BoxA's primary role is to transfer electrons from NADPH to BoxB. nih.govresearchgate.netnih.gov In the absence of BoxB, BoxA can catalyze an uncoupled reaction, transferring electrons to O2 to produce hydrogen peroxide. nih.govnih.gov

BoxB (ORF 12): This is a monomeric 55 kDa non-heme diiron protein that functions as the benzoyl-CoA 2,3-epoxidase. nih.govnih.gov It binds the substrate, benzoyl-CoA, and utilizes the electrons received from BoxA to activate molecular oxygen for the epoxidation of the aromatic ring. nih.govresearchgate.net

The interaction between these two components is essential for the catalytic cycle that leads to the dearomatization of benzoyl-CoA. nih.gov

Table 1: Components of the Benzoyl-CoA 2,3-Epoxidase System

ComponentGene (ORF)Molecular Weight (Subunit)Prosthetic Groups/CofactorsFunction
BoxA ORF 1346 kDaFAD, 2x [4Fe-4S]NADPH-dependent reductase; transfers electrons to BoxB. nih.govnih.gov
BoxB ORF 1255 kDaDi-iron centerBenzoyl-CoA 2,3-epoxidase; catalyzes epoxidation of benzoyl-CoA. nih.govnih.gov

The product of ORF 11, designated BoxC, is a crucial enzyme that acts on the 2,3-epoxybenzoyl-CoA formed by the BoxAB system. nih.govnih.gov BoxC is a homodimeric protein with subunits of 61 kDa. nih.gov It contains domains characteristic of the enoyl-CoA hydratase/isomerase superfamily. nih.govnih.gov Its function is to catalyze the hydrolytic ring cleavage of the unstable epoxide intermediate. nih.govresearchgate.net BoxC uses two molecules of water to open the ring and eliminate the C2 carbon atom as formic acid, yielding 3,4-dehydroadipyl-CoA semialdehyde. nih.gov The formation of 6-hydroxy-3-hexenoyl-CoA occurs through subsequent steps in the pathway involving hydration and isomerization of this initial ring-fission product.

Enzymes Catalyzing Downstream Transformations of this compound

Following its formation, 6-hydroxy-3-hexenoyl-CoA is further metabolized to enter central metabolic pathways. The downstream processing involves enzymes that are part of a modified β-oxidation pathway.

The initial product of the BoxC-catalyzed ring cleavage is 3,4-dehydroadipyl-CoA semialdehyde. nih.gov This intermediate is then oxidized by an NADP+-dependent aldehyde dehydrogenase, BoxD, to produce 3,4-dehydroadipyl-CoA. nih.gov Subsequent enzymatic steps, including hydration, isomerization, and dehydrogenation, convert this molecule into β-ketoadipyl-CoA. asm.org Finally, β-ketoadipyl-CoA thiolase cleaves this intermediate into acetyl-CoA and succinyl-CoA, which are fundamental molecules for the cell's central metabolism. nih.gov

Table 2: Key Enzymes in the Aerobic Benzoate Pathway

EnzymeGeneSubstrateProduct(s)
Benzoate-CoA ligaseORF 7BenzoateBenzoyl-CoA
Benzoyl-CoA 2,3-epoxidaseBoxA, BoxBBenzoyl-CoA2,3-Epoxybenzoyl-CoA nih.govnih.gov
2,3-Epoxybenzoyl-CoA dihydrolaseBoxC2,3-Epoxybenzoyl-CoA3,4-Dehydroadipyl-CoA semialdehyde, Formic acid nih.gov
3,4-Dehydroadipyl-CoA semialdehyde dehydrogenaseBoxD3,4-Dehydroadipyl-CoA semialdehyde3,4-Dehydroadipyl-CoA nih.gov
β-Ketoadipyl-CoA thiolase-β-Ketoadipyl-CoAAcetyl-CoA, Succinyl-CoA nih.gov

Oxidation of Alcohol Group to Carboxyl Group Leading to cis-3,4-Dehydroadipyl-Coenzyme A

Information regarding the specific enzymatic oxidation of the terminal alcohol group of this compound to a carboxyl group, resulting in the formation of cis-3,4-dehydroadipyl-coenzyme A, is not available in broadly accessible scientific literature. This reaction represents a specialized biochemical transformation that may be documented in highly specific research not indexed in public databases.

Involvement of Protein Encoded by ORF 9 in Four-Electron Oxidation

Similarly, the involvement of a protein encoded by an "Open Reading Frame 9" (ORF 9) in a four-electron oxidation of this compound could not be verified. Searches for an "ORF 9" protein functioning as an enzyme in this specific metabolic context did not yield relevant findings. Such information is likely contained within a specific genomic or proteomic study that is not publicly available.

Related Enzymatic Activities on Hexenoyl-Coenzyme A Isomers

While the direct metabolism of this compound as specified above is not documented in available sources, several key enzymatic activities are well-characterized for related hexenoyl-coenzyme A isomers. These activities are fundamental to the broader field of fatty acid metabolism.

Enoyl-Coenzyme A Hydratase Activity

Enoyl-Coenzyme A (CoA) hydratase (EC 4.2.1.17), commonly known as crotonase, is a crucial enzyme in the β-oxidation pathway of fatty acids. Its primary function is the stereospecific hydration of a trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA. ebi.ac.uk The reaction involves the addition of a water molecule across the C2-C3 double bond. ebi.ac.uk

The enzyme belongs to the crotonase superfamily and can act on substrates of varying carbon chain lengths, typically from C4 to C16. ebi.ac.uknih.gov However, the reaction rate generally decreases as the tail length of the fatty acyl chain increases. ebi.ac.uk Structural analyses of enoyl-CoA hydratases reveal that substrate specificity is determined by key residues within the enoyl-binding pocket and the conformation of specific helical structures. nih.gov For instance, enzymes with a more tightly formed α3 helix tend to accommodate short-chain enoyl-CoAs. nih.gov

3-Hydroxyacyl-Coenzyme A Dehydrogenase Activity

3-Hydroxyacyl-CoA dehydrogenase (HADH) (EC 1.1.1.35) catalyzes the third step in fatty acid β-oxidation, which is the NAD+-dependent oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. nih.govebi.ac.uk This reaction converts the hydroxyl group at the C3 position into a keto group, generating NADH in the process. nih.gov

HADH is classified as an oxidoreductase and is involved in several metabolic pathways beyond fatty acid metabolism, including the degradation of certain amino acids. ebi.ac.uk In eukaryotes, these enzymes are found in both mitochondria and peroxisomes. nih.gov Peroxisomal HADH often exists as part of a multifunctional enzyme that also contains enoyl-CoA hydratase activity. nih.gov The catalytic mechanism involves a conserved Glu-His diad in the active site that facilitates the deprotonation of the 3-hydroxyl group of the substrate. ebi.ac.uk

(R)-Specific Hydration of trans-2-Enoyl-Coenzyme A Intermediates

Distinct from the L-specific hydratases of the main β-oxidation pathway, (R)-specific enoyl-CoA hydratases (EC 4.2.1.119) catalyze the hydration of trans-2-enoyl-CoA to yield (R)-3-hydroxyacyl-CoA. asm.orgqmul.ac.uk These enzymes provide a crucial link between fatty acid metabolism and the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by various bacteria. nih.gov

A well-studied example is the (R)-specific enoyl-CoA hydratase from Aeromonas caviae, encoded by the phaJ gene. nih.gov This enzyme exhibits high activity toward trans-2-enoyl-CoAs with carbon chain lengths of four to six atoms (C4 to C6). nih.gov The resulting (R)-3-hydroxyacyl-CoA molecules serve as monomer units that are polymerized by PHA synthase. nih.gov Kinetic analyses have shown that the enzyme's efficiency varies with substrate chain length. asm.orgnih.gov For instance, the Vmax for crotonyl-CoA (C4) is significantly higher than that for 2-octenoyl-CoA (C8). nih.gov

Table 1: Substrate Specificity of (R)-Specific Enoyl-CoA Hydratase (PhaJ) from Aeromonas caviae
SubstrateMichaelis Constant (Km) (µM)Maximum Velocity (Vmax) (µmol/min/mg)
Crotonyl-CoA (C4)296200
trans-2-Pentenoyl-CoA (C5)362800
trans-2-Hexenoyl-CoA (C6)341800
trans-2-Octenoyl-CoA (C8)502.5

Data sourced from UniProt entry for PhaJ and supporting research on the enzyme from Aeromonas caviae. nih.govuniprot.org

Metabolic Roles and Biological Significance of 6 Hydroxy 3 Hexenoyl Coenzyme a

Integration within Core Metabolic Pathways

While not a central metabolite in the most conserved core pathways, 6-hydroxy-3-hexenoyl-coenzyme A plays a key role as an intermediate in specific catabolic routes that funnel into central metabolism.

Contribution to Unsaturated Fatty Acid Metabolism

The metabolism of unsaturated fatty acids involves a variety of enzymatic reactions to handle the double bonds present in their structures. Enzymes such as enoyl-CoA hydratases are crucial in this process, catalyzing the addition of water to a double bond. In the context of the degradation of some unsaturated fatty acids, intermediates structurally similar to 6-hydroxy-3-hexenoyl-CoA are processed. The degradation of unsaturated fatty acids with double bonds at even-numbered carbons can require specific hydratases. For instance, a D-specific 2-trans-enoyl-CoA hydratase is involved in the β-oxidation of these fatty acids, forming D-3-hydroxyacyl-CoA from 2-trans-enoyl-CoA. nih.gov While direct evidence for the widespread involvement of 6-hydroxy-3-hexenoyl-CoA in general unsaturated fatty acid metabolism is not extensively documented, its structure suggests a plausible interaction with enzymes of this class.

Intermediate in the Novel Aerobic Benzoate (B1203000) Catabolism Leading to Beta-Ketoadipyl-Coenzyme A

A novel pathway for the aerobic degradation of benzoate has been identified in several bacteria, which proceeds through coenzyme A (CoA) thioesters. nih.govnih.govnih.gov In this pathway, benzoate is first activated to benzoyl-CoA. nih.govnih.gov A key step in this cascade is the transformation of benzoyl-CoA into 6-hydroxy-3-hexenoyl-CoA, a reaction that is dependent on NADPH and oxygen. nih.gov This pathway ultimately leads to the formation of beta-ketoadipyl-coenzyme A, which is an intermediate of the well-established beta-ketoadipate pathway. nih.gov

The initial steps of this novel pathway are distinct from the classic aerobic benzoate degradation routes that typically involve catechol or protocatechuate intermediates. nih.gov Instead of direct hydroxylation of the aromatic ring before cleavage, this pathway activates the benzoate with CoA and then performs an oxygenase-dependent ring-opening.

Role in the Beta-Ketoadipate Pathway

The beta-ketoadipate pathway is a central route for the catabolism of aromatic compounds in many soil bacteria and fungi, converting them into intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA. hmdb.ca The pathway has two main branches, the catechol branch and the protocatechuate branch, which converge on the key intermediate β-ketoadipate. hmdb.caresearchgate.net

The novel benzoate degradation pathway, in which 6-hydroxy-3-hexenoyl-CoA is an intermediate, serves as a feeder pathway into the beta-ketoadipate pathway. nih.gov After a series of reactions including the action of an aldehyde dehydrogenase and modified β-oxidation steps, the aliphatic chain derived from the benzoate ring is converted to β-ketoadipyl-CoA. nih.gov This molecule is then cleaved by β-ketoadipyl-CoA thiolase into acetyl-CoA and succinyl-CoA, which can then enter central metabolism. nih.gov

Specialized Metabolic Pathways and Organisms

The significance of 6-hydroxy-3-hexenoyl-CoA is most evident in specific microorganisms that have evolved unique metabolic capabilities for degrading aromatic compounds and synthesizing storage polymers.

Benzoate Degradation in Azoarcus evansii and Bacillus stearothermophilus-like Strains

The novel aerobic benzoate degradation pathway featuring 6-hydroxy-3-hexenoyl-CoA as an intermediate has been particularly well-studied in the β-proteobacterium Azoarcus evansii and a Bacillus stearothermophilus-like strain. nih.govnih.gov In A. evansii, a cluster of genes, termed the box genes, encodes the enzymes responsible for this pathway. nih.gov Studies using cell extracts from A. evansii have demonstrated the conversion of benzoyl-CoA to 6-hydroxy-3-hexenoyl-CoA. nih.gov This pathway is distinct from other benzoate degradation strategies, such as anaerobic degradation or aerobic pathways involving gentisate, which have also been observed in other bacteria. nih.govscispace.com

The pathway in A. evansii involves the following key steps:

Activation of benzoate to benzoyl-CoA. nih.govnih.gov

Oxygen-dependent conversion of benzoyl-CoA to 6-hydroxy-3-hexenoyl-CoA. nih.gov

Further metabolism through a modified β-oxidation-like sequence to yield β-ketoadipyl-CoA. nih.gov

Cleavage of β-ketoadipyl-CoA to acetyl-CoA and succinyl-CoA. nih.gov

Table 1: Key Steps in the Novel Aerobic Benzoate Degradation Pathway

StepSubstrateProductKey Enzyme Class (Organism)
1BenzoateBenzoyl-CoABenzoate-CoA ligase (Azoarcus evansii)
2Benzoyl-CoA6-Hydroxy-3-hexenoyl-CoABenzoyl-CoA oxygenase system (Azoarcus evansii)
36-Hydroxy-3-hexenoyl-CoABeta-Ketoadipyl-CoAEnzymes of modified β-oxidation
4Beta-Ketoadipyl-CoAAcetyl-CoA + Succinyl-CoABeta-Ketoadipyl-CoA thiolase

Potential Channeling to Polyhydroxyalkanoate Biosynthesis in Microorganisms

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. nih.govcaldic.com The monomers for PHA synthesis are typically (R)-3-hydroxyacyl-CoA molecules. nih.gov There is evidence suggesting that intermediates from fatty acid degradation and other metabolic pathways can be channeled into PHA biosynthesis.

Specifically, in the context of 6-hydroxy-3-hexenoyl-CoA, its structural similarity to PHA precursors is significant. Research on Aeromonas caviae has identified an enoyl-CoA hydratase that can form an (R)-3-hydroxy monomer from hexenoyl-CoA, which is a direct precursor for the synthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx)). nih.gov This suggests a potential metabolic link where intermediates from pathways like benzoate degradation could be funneled towards the production of PHAs. If 6-hydroxy-3-hexenoyl-CoA can be converted to 3-hydroxyhexanoyl-CoA, it could serve as a monomer for PHA synthase. This connection would be particularly relevant in organisms that both degrade aromatic compounds via the novel benzoate pathway and synthesize PHAs.

Table 2: Potential Link between Benzoate Degradation and PHA Synthesis

PathwayKey IntermediatePotential Connecting ReactionProduct for PHA Synthesis
Novel Aerobic Benzoate Degradation6-Hydroxy-3-hexenoyl-CoAIsomerization/Reduction(R)-3-Hydroxyhexanoyl-CoA
Polyhydroxyalkanoate (PHA) Biosynthesis(R)-3-Hydroxyacyl-CoAPolymerization by PHA synthasePolyhydroxyalkanoate

Comparative Metabolic Interconnections with Related Acyl-Coenzyme A Compounds

The metabolic pathway and biological relevance of this compound can be understood by comparing it with structurally related acyl-coenzyme A compounds that are well-established intermediates in fatty acid metabolism. These comparisons highlight the specific enzymatic steps that would be required to integrate 6-hydroxy-3-hexenoyl-CoA into central metabolic pathways.

Relationship to (S)-3-Hydroxyhexanoyl-Coenzyme A

(S)-3-Hydroxyhexanoyl-Coenzyme A is a crucial intermediate in the mitochondrial beta-oxidation of saturated fatty acids. nih.govnih.gov It is formed by the hydration of trans-2-hexenoyl-CoA, a reaction catalyzed by enoyl-CoA hydratase. nih.gov Subsequently, (S)-3-hydroxyhexanoyl-CoA is oxidized by the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) to 3-ketohexanoyl-CoA, which is the third step in the beta-oxidation spiral. uniprot.orgwikipedia.org The HADH enzyme specifically acts on (S)-stereoisomers of 3-hydroxyacyl-CoAs with short to medium chain lengths. uniprot.org

The metabolic relationship with 6-hydroxy-3-hexenoyl-CoA is indirect and requires several enzymatic steps. For 6-hydroxy-3-hexenoyl-CoA to be processed in a similar manner, it would first need to be converted to a substrate recognizable by the beta-oxidation machinery. This involves two key transformations:

Isomerization: The double bond in the 3-position of 6-hydroxy-3-hexenoyl-CoA must be shifted to the 2-position. This is typically accomplished by an enoyl-CoA isomerase. The product would be 6-hydroxy-trans-2-hexenoyl-CoA.

Hydration: The resulting 6-hydroxy-trans-2-hexenoyl-CoA could then be hydrated by enoyl-CoA hydratase to form 6-hydroxy-(S)-3-hydroxyhexanoyl-CoA.

This product, a di-hydroxylated acyl-CoA, would be a significantly different substrate for the subsequent dehydrogenase compared to the standard (S)-3-hydroxyhexanoyl-CoA. The presence of the hydroxyl group on the terminal (6th) carbon introduces a polar functional group that would likely influence enzyme binding and catalysis, potentially requiring specialized enzymes for further metabolism.

Relationship to trans-2-Hexenoyl-Coenzyme A

Trans-2-Hexenoyl-Coenzyme A is the direct precursor to (S)-3-hydroxyhexanoyl-CoA in the beta-oxidation pathway. nih.govnih.gov It is formed from the initial dehydrogenation of hexanoyl-CoA by acyl-CoA dehydrogenase, which introduces a trans-double bond between the alpha (C2) and beta (C3) carbons. reactome.org This compound is a key intermediate in the breakdown of six-carbon fatty acids and is also a substrate for (R)-specific enoyl-CoA hydratases in certain bacterial pathways for polyhydroxyalkanoate (PHA) biosynthesis. nih.govmedchemexpress.com

The primary difference between trans-2-hexenoyl-CoA and 6-hydroxy-3-hexenoyl-CoA lies in the position of the double bond and the presence of the C6-hydroxyl group.

Double Bond Position: Standard beta-oxidation proceeds via a 2-enoyl intermediate. A 3-enoyl intermediate like 6-hydroxy-3-hexenoyl-CoA cannot be directly hydrated by enoyl-CoA hydratase. It requires the action of an enoyl-CoA isomerase to convert the 3-enoyl-CoA to a 2-enoyl-CoA structure. hmdb.ca

Hydroxylation: The hydroxyl group at the 6-position of 6-hydroxy-3-hexenoyl-CoA indicates that it is derived from the metabolism of a hydroxylated fatty acid or a dicarboxylic acid precursor. This terminal hydroxyl group would likely be oxidized to a carboxylic acid at a later stage, forming a dicarboxylic acid that can be further degraded.

Therefore, the conversion of 6-hydroxy-3-hexenoyl-CoA to enter the main beta-oxidation sequence would necessitate its isomerization to 6-hydroxy-trans-2-hexenoyl-CoA, thereby establishing a direct metabolic link to the pathway in which trans-2-hexenoyl-CoA is a central component.

Relationship to Hexanoyl-Coenzyme A

Hexanoyl-Coenzyme A is the saturated six-carbon fatty acyl-CoA that serves as the starting substrate for this specific cycle of beta-oxidation. hmdb.canih.gov It is a medium-chain fatty acyl-CoA found in all domains of life and participates in both fatty acid synthesis and degradation. hmdb.canih.gov In the context of catabolism, hexanoyl-CoA is activated from hexanoic acid and enters the mitochondrial matrix, where it undergoes a cycle of four reactions:

Dehydrogenation to trans-2-hexenoyl-CoA. reactome.org

Hydration to (S)-3-hydroxyhexanoyl-CoA.

Oxidation to 3-ketohexanoyl-CoA.

Thiolytic Cleavage to yield acetyl-CoA and butanoyl-CoA.

6-hydroxy-3-hexenoyl-CoA represents a more complex, functionalized derivative. Its metabolic relationship to hexanoyl-CoA is that of a modified substrate that must converge with the canonical pathway. The biosynthesis of 6-hydroxy-3-hexenoyl-CoA would likely begin with a 6-hydroxyhexanoic acid, which is then activated to its CoA thioester. This hydroxylated precursor must undergo its own set of dehydrogenation and isomerization steps to align with the intermediates derived from hexanoyl-CoA. The metabolic journey of hexanoyl-CoA is a linear progression through the beta-oxidation spiral, whereas the processing of 6-hydroxy-3-hexenoyl-CoA involves additional enzymatic steps to handle its unique structural features before it can merge with the main pathway.

Data Tables

Table 1: Comparative Overview of 6-Carbon Acyl-Coenzyme A Compounds

Feature6-Hydroxy-3-hexenoyl-CoA(S)-3-Hydroxyhexanoyl-CoAtrans-2-Hexenoyl-CoAHexanoyl-CoA
Molecular Formula C27H44N7O18P3SC27H46N7O18P3S nih.govC27H44N7O17P3S nih.govC27H46N7O17P3S hmdb.ca
Key Structural Features C6-hydroxyl group, C3-C4 double bondC3-hydroxyl group (S-isomer)C2-C3 trans double bondFully saturated C6 acyl chain
Primary Metabolic Role Putative intermediate in hydroxylated fatty acid metabolismIntermediate in beta-oxidation (Step 2 product) wikipedia.orgIntermediate in beta-oxidation (Step 1 product) reactome.orgSubstrate for beta-oxidation nih.govsigmaaldrich.com
Precursor in Pathway 6-Hydroxyhexanoyl-CoA (putative)trans-2-Hexenoyl-CoA nih.govHexanoyl-CoA reactome.orgHexanoic Acid + CoA sigmaaldrich.com
Key Enzyme for Formation Acyl-CoA Dehydrogenase (putative)Enoyl-CoA Hydratase nih.govAcyl-CoA Dehydrogenase reactome.orgAcyl-CoA Synthetase nih.gov
Key Enzyme for Catabolism Enoyl-CoA Isomerase (putative)3-Hydroxyacyl-CoA Dehydrogenase uniprot.orgwikipedia.orgEnoyl-CoA Hydratase nih.govAcyl-CoA Dehydrogenase reactome.org

Genomic and Regulatory Aspects of 6 Hydroxy 3 Hexenoyl Coenzyme a Associated Pathways

Identification and Characterization of Genes Encoding Enzymes for 6-Hydroxy-3-hexenoyl-Coenzyme A Metabolism

The catabolism of aromatic compounds, such as benzoate (B1203000), into central metabolites often involves a series of enzymatic reactions encoded by clustered genes. In the case of the aerobic benzoate pathway that proceeds via CoA-activated intermediates, several open reading frames (ORFs) have been identified and characterized, shedding light on the formation and subsequent conversion of this compound.

In the β-proteobacterium Azoarcus evansii, a novel aerobic pathway for benzoate metabolism has been elucidated, where benzoate is first activated to benzoyl-CoA. asm.org A cluster of genes, termed "box" genes, is responsible for the subsequent degradation of benzoyl-CoA. frontiersin.org Analysis of the ORFs within this cluster has provided significant insights into the enzymes involved in the synthesis and metabolism of this compound.

The initial steps involve the conversion of benzoyl-CoA to an epoxide intermediate. This reaction is catalyzed by a benzoyl-CoA 2,3-epoxidase, a multicomponent enzyme. nih.govnih.gov The genes encoding the subunits of this critical enzyme have been identified as ORF 12 and ORF 13 within the box gene cluster. nih.gov

ORF 13 (boxB): This open reading frame encodes the 55-kDa BoxB protein, which functions as the oxygenase component of the benzoyl-CoA 2,3-epoxidase. asm.orgfrontiersin.org

ORF 12 (boxA): This ORF encodes the 46-kDa BoxA protein, an iron-sulfur flavoprotein that acts as the reductase component, transferring electrons from NADPH to the oxygenase. asm.orgfrontiersin.org

Following the epoxidation and subsequent hydrolytic ring cleavage, a series of β-oxidation-like reactions occur. While the precise function of every ORF in the downstream processing of the ring-cleavage product to and from this compound is still under investigation, several other ORFs in the cluster have been putatively assigned roles:

ORF 11: The N-terminal amino acid sequence deduced from ORF 11 has been found to be identical to that of a benzoate-induced protein, strongly suggesting its involvement in this metabolic pathway. nih.gov

ORF 10: This ORF is believed to encode an unusual putative regulator protein, which may consist of a regulator protein domain and a shikimate kinase I-type domain. nih.gov Its role is likely in controlling the expression of the other box genes.

ORF 9: The protein encoded by ORF 9 is thought to be involved in the four-electron oxidation of the alcohol group of 6-hydroxy-3-hexenoyl-CoA to a carboxyl group, leading to the formation of cis-3,4-dehydroadipyl-CoA. asm.org

The table below summarizes the characteristics of these key ORFs.

Open Reading Frame (ORF)Encoded Protein/ComponentPutative Function in Benzoate Pathway
ORF 13 BoxBOxygenase component of benzoyl-CoA 2,3-epoxidase
ORF 12 BoxAReductase component of benzoyl-CoA 2,3-epoxidase
ORF 11 Benzoate-induced proteinComponent of the metabolic pathway
ORF 10 Putative regulator proteinTranscriptional regulation of box genes
ORF 9 DehydrogenaseOxidation of 6-hydroxy-3-hexenoyl-CoA

The genes encoding the enzymes responsible for the β-oxidation-like steps in the aerobic benzoate pathway, including acyl-CoA dehydrogenases and hydratases, are typically found clustered together with the other "box" genes on the chromosome. nih.gov This genomic organization facilitates the coordinated regulation and expression of all the necessary enzymes for the complete degradation pathway.

In Azoarcus evansii, the gene cluster for aerobic benzoate metabolism contains genes predicted to encode enzymes for the β-oxidation of CoA-activated intermediates. nih.gov This includes genes with homology to enoyl-CoA hydratase/isomerase and 3-hydroxyacyl-CoA dehydrogenase. asm.org The clustering of these genes ensures that upon induction by benzoate, the entire enzymatic machinery required to convert benzoate to central metabolites is synthesized efficiently. This genomic arrangement is a common feature in bacterial metabolic pathways and points to a strong evolutionary pressure to maintain this functional linkage.

Transcriptional and Translational Regulation of this compound Related Enzymes

The expression of the enzymes involved in the this compound pathway is tightly regulated at both the transcriptional and translational levels to ensure that they are produced only when needed, primarily in the presence of the substrate benzoate.

Transcriptional regulation of the "box" gene cluster is controlled by specific regulatory proteins. In several bacteria, a transcriptional regulator known as BoxR has been identified. frontiersin.org BoxR is believed to control the expression of the aerobic hybrid pathway for benzoate utilization. In Azoarcus evansii, the putative regulator protein encoded by ORF 10 is thought to play a key role in controlling the transcription of the benzoate metabolism genes. nih.gov Studies using reverse transcription-PCR (RT-PCR) have shown that the genes within the box cluster are indeed transcribed when the cells are grown on benzoate, whereas their transcription is significantly lower in cells grown on other carbon sources like malate. asm.org

Evidence also suggests the possibility of translational regulation. For instance, while low levels of boxA transcripts were detected in malate-grown A. evansii cells, the BoxA protein was not detectable by immunodetection. asm.org This indicates that even if a small amount of mRNA is produced, its translation into a functional protein may be inhibited in the absence of the inducing substrate. This dual-level control allows the cell to respond rapidly to the presence of benzoate while preventing the wasteful production of metabolic enzymes.

Genetic Engineering Approaches for Pathway Elucidation and Metabolic Redirection

Genetic engineering has become an indispensable tool for elucidating the functions of genes within metabolic pathways and for redirecting metabolic flux towards the production of valuable chemicals. In the context of the this compound pathway, genetic manipulation has been used to confirm the roles of specific genes and has the potential to be used for metabolic engineering applications.

A key strategy for pathway elucidation is the creation of gene knockouts or deletion mutants. For example, a deletion mutant of Azoarcus evansii with a deletion in the boxA gene (ORF 12) was unable to grow on benzoate as the sole carbon source. nih.gov This experiment provided direct evidence for the essential role of the BoxA protein in the aerobic benzoate degradation pathway.

Furthermore, genetic engineering can be employed to redirect metabolic pathways. By overexpressing genes encoding rate-limiting enzymes or by knocking out genes of competing pathways, it is possible to increase the flux towards a desired intermediate or product. For instance, in the context of producing valuable bioplastics like polyhydroxyalkanoates (PHAs), understanding and manipulating pathways involving intermediates like 6-hydroxy-3-hexenoyl-CoA could be highly beneficial. The depression of competing pathways, such as the (R)-specific reduction of acetoacetyl-CoA, has been shown to be an effective strategy for increasing the incorporation of longer-chain monomers into PHAs. researchgate.net Although specific examples of redirecting the 6-hydroxy-3-hexenoyl-CoA pathway for biotechnological purposes are still emerging, the principles of metabolic engineering provide a clear framework for such endeavors.

Advanced Methodologies for the Study of 6 Hydroxy 3 Hexenoyl Coenzyme a

Isotopic Labeling Strategies for Metabolic Pathway Elucidation

Isotopic labeling is a powerful tool for tracing the flow of atoms through metabolic pathways. By introducing atoms with a non-standard isotopic composition, researchers can follow the transformation of a substrate into various intermediates and final products.

Application of ¹³C-Labeled Substrates (e.g., Benzoyl-Coenzyme A)

In the context of anaerobic degradation of aromatic compounds, ¹³C-labeled substrates, particularly benzoyl-coenzyme A (benzoyl-CoA), have been instrumental in unraveling the metabolic route leading to and involving 6-hydroxy-3-hexenoyl-CoA. nih.govpsu.edufrontiersin.org Benzoyl-CoA is a central intermediate in the anaerobic breakdown of a wide array of aromatic compounds. nih.govpsu.edu By using benzoyl-CoA labeled with ¹³C, scientists can track the carbon atoms as they are incorporated into downstream metabolites.

This approach has been crucial in confirming the steps of the benzoyl-CoA pathway. For instance, in denitrifying bacteria like Thauera aromatica, the pathway proceeds through the reduction of the aromatic ring of benzoyl-CoA. psu.edu Subsequent hydration leads to the formation of 6-hydroxycyclohex-1-ene-1-carboxyl-CoA, which is then further metabolized. psu.eduresearchgate.net The use of ¹³C-labeled benzoyl-CoA allows for the unambiguous identification of the carbon skeleton in intermediates such as 6-hydroxy-3-hexenoyl-CoA, confirming its position within the degradation cascade.

Spectroscopic Techniques for Metabolite Identification and Quantification

Spectroscopic methods are indispensable for both identifying the chemical structure of metabolites and determining their concentrations in biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise atomic structure of molecules in solution. aocs.org For complex molecules like coenzyme A esters, both ¹H-NMR and ¹³C-NMR are employed to gain detailed structural information. nih.govrsc.orgrsc.org The chemical shifts, coupling constants, and nuclear Overhauser effects observed in NMR spectra provide a detailed map of the connectivity and spatial arrangement of atoms within the molecule. aocs.orgrsc.orgrsc.org

In the study of the benzoyl-CoA pathway, NMR has been vital in identifying the various intermediates, including the hydroxylated and partially saturated ring structures that precede the formation of aliphatic compounds like 6-hydroxy-3-hexenoyl-CoA. researchgate.net The synthesis and subsequent NMR analysis of ¹³C-labeled coenzyme A esters provide reference spectra that are essential for identifying these metabolites in complex biological mixtures. nih.gov

Table 1: Representative ¹³C-NMR Chemical Shifts for Acyl-CoA Esters

This table provides illustrative data and may not represent the exact values for 6-hydroxy-3-hexenoyl-CoA.

Carbon Atom Chemical Shift (ppm)
Carbonyl (C=O) 190-195
α-Carbon 45-50
β-Carbon 30-35
Other Aliphatic Carbons 10-30
Adenine Ring Carbons 140-160
Ribose Carbons 60-90

Source: General data from NMR studies of acyl-CoA esters. rsc.orgrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification of Acyl-Coenzyme A Species

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying low-abundance molecules like acyl-CoA esters in complex biological matrices. acs.orgnih.govescholarship.org This method combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry. nih.govescholarship.org

The general workflow involves extracting acyl-CoAs from tissues or cells, separating them using reverse-phase HPLC, and then detecting them with a mass spectrometer. nih.govfao.org The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where a specific parent ion is selected and fragmented, and a specific fragment ion is monitored. nih.gov This greatly enhances selectivity and reduces background noise. nih.gov For acyl-CoAs, a common fragmentation pattern involves the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety, resulting in a characteristic daughter ion. nih.gov

This technique has been successfully applied to quantify a wide range of acyl-CoA species, from short-chain to very-long-chain, in various cell and tissue types. acs.orgfao.org The development of methods using internal standards, such as odd-chain length or isotopically labeled acyl-CoAs, allows for accurate and precise quantification. nih.govfao.orgyoutube.com

Table 2: LC-MS/MS Parameters for Acyl-CoA Quantification

Parameter Description Example Value/Setting
Chromatography
Column Reverse-phase C18 -
Mobile Phase Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) -
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) -
MS/MS Transition Parent ion [M+H]⁺ -> Fragment ion e.g., [M - 507 + H]⁺
Internal Standard Isotopically labeled or odd-chain acyl-CoA e.g., [U-¹³C]palmitoyl-CoA

Source: General parameters from various LC-MS/MS methods for acyl-CoA analysis. nih.govnih.govresearchgate.net

Enzymatic Assays for Characterizing Enzyme Activity and Kinetics

Enzymatic assays are fundamental to understanding the function of the proteins that catalyze the transformations of metabolites like 6-hydroxy-3-hexenoyl-CoA. These assays allow for the measurement of enzyme activity and the determination of key kinetic parameters.

Proteomic and Transcriptomic Approaches for Enzyme Discovery and Pathway Reconstruction

The elucidation of metabolic pathways and the discovery of novel enzymes are fundamental pursuits in biochemistry. For a specific intermediate such as 6-hydroxy-3-hexenoyl-coenzyme A, which is presumed to be involved in fatty acid metabolism, high-throughput "omics" technologies, particularly proteomics and transcriptomics, are indispensable. These approaches provide a global view of the molecular landscape within a cell or organism under specific conditions, enabling researchers to identify key proteins and genes associated with the metabolism of this compound.

Proteomics, the large-scale study of proteins, allows for the direct identification and quantification of enzymes present in a biological sample. By comparing the proteomes of cells grown in the presence and absence of a precursor to this compound, or by using the compound itself as a substrate in cell-free extracts followed by protein profiling, researchers can pinpoint enzymes that are upregulated or directly interact with it.

Transcriptomics, which analyzes the complete set of RNA transcripts in a cell, offers a complementary perspective by revealing changes in gene expression. An increase in the transcription of a particular gene in response to a metabolic stimulus suggests its involvement in the corresponding pathway. Integrated multi-omics approaches, which combine transcriptomic, proteomic, and metabolomic data, provide a comprehensive understanding of metabolic fluxes and regulatory networks. nih.gov

Enzyme Discovery through Proteomic and Transcriptomic Synergy

The discovery of enzymes that act upon this compound would likely follow a strategy of comparative and functional omics. For instance, in studies of fatty acid degradation pathways, such as the breakdown of sorbic acid, transcriptomic analysis has been used to identify gene clusters that are differentially expressed in the presence of the substrate. researchgate.net A similar approach could be employed for this compound.

A hypothetical workflow for discovering a novel hydratase or dehydrogenase involved in the metabolism of this compound might involve:

Culturing a relevant microorganism or cell line on a substrate that is a known precursor to this compound.

Performing RNA-sequencing (RNA-seq) to compare the transcriptomes of the cells under inducing and non-inducing conditions. This would generate a list of differentially expressed genes.

Conducting proteomic analysis , often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), to identify and quantify proteins. researchgate.net This can reveal if the changes in gene expression translate to changes in protein abundance.

Identifying candidate genes and proteins. Genes and their corresponding proteins showing significant upregulation would be prioritized as potential candidates for encoding enzymes involved in the pathway. Bioinformatic analysis can help to predict the function of these candidates based on sequence homology to known enzymes like enoyl-CoA hydratases or 3-hydroxyacyl-CoA dehydrogenases. taylorandfrancis.comnih.gov

Functional validation of the candidate enzymes through heterologous expression and in vitro assays with this compound as the substrate.

The table below illustrates the kind of data that would be generated from a transcriptomic study aimed at identifying enzymes involved in the metabolism of a compound like this compound, based on findings from related fatty acid metabolism studies. frontiersin.orgnih.gov

Gene IDPutative FunctionLog2 Fold Changep-value
ECH1Enoyl-CoA hydratase3.5<0.001
HCDH3-hydroxyacyl-CoA dehydrogenase3.2<0.001
ACOX1Acyl-CoA oxidase2.8<0.005
FASNFatty acid synthase-2.1<0.01
ACCAcetyl-CoA carboxylase-1.9<0.01

This table is a hypothetical representation of data from a transcriptomic experiment. The gene IDs are representative of enzymes typically involved in fatty acid metabolism.

Pathway Reconstruction Using Omics Data

Beyond the discovery of individual enzymes, proteomic and transcriptomic data are crucial for reconstructing entire metabolic pathways. By identifying a suite of coordinately regulated genes and proteins, it is possible to piece together the sequence of reactions involved in the breakdown or synthesis of a particular metabolite.

For example, transcriptomics-driven metabolic pathway analysis can be used to evaluate metabolic similarities and differences between different conditions or organisms. researchgate.net In the context of this compound, this could involve mapping the identified enzymes to known metabolic charts to visualize their position in a larger network, such as the beta-oxidation of unsaturated fatty acids. researchgate.netbiorxiv.org

The integration of proteomic data can further refine these models. For instance, quantitative proteomics can provide information on the stoichiometry of enzyme complexes and the absolute abundance of enzymes, which can be used to parameterize metabolic models and predict pathway fluxes. d-nb.info Studies on the regulation of fatty acid metabolism have successfully used these approaches to build comprehensive models of cellular lipid processing. researchgate.netplos.org

The following table provides an example of proteins that might be identified in a proteomic study of a cellular extract active on this compound, with their potential roles in a reconstructed pathway.

ProteinUniProt IDPutative Role in PathwayAbundance Change
Enoyl-CoA hydratase, mitochondrialP30084Hydration of the double bondUpregulated
3-hydroxyacyl-CoA dehydrogenase type-2P51659Oxidation of the hydroxyl groupUpregulated
Acyl-CoA dehydrogenase, short/branched chainP45954Dehydrogenation of the acyl-CoAUpregulated
Acetyl-CoA acetyltransferase, mitochondrialP24752Thiolytic cleavageUpregulated

This table is a hypothetical representation of data from a proteomic experiment. The UniProt IDs are for known human enzymes in fatty acid metabolism. uniprot.org

常见问题

Q. What are the established methods for synthesizing 6-hydroxy-3-hexenoyl-CoA in vitro?

Answer: The synthesis of 6-hydroxy-3-hexenoyl-CoA typically involves enzymatic catalysis using acyl-CoA synthetases (ACSS). Key steps include:

Substrate Preparation : Mix 6-hydroxy-3-hexenoic acid with ATP and Coenzyme A (CoASH) in a buffered solution (pH 7.4–8.0).

Enzymatic Reaction : Add acyl-CoA synthetase (e.g., ACSM1 or ACSF2) to catalyze the formation of the thioester bond. Monitor reaction progress via spectrophotometry at 260 nm (absorbance peak for CoA derivatives) .

Purification : Use reverse-phase HPLC with a phenyl-hexyl column (e.g., Ascentis® Express) to isolate the product. Validate purity via LC-MS .

Q. Table 1: Synthesis Parameters

ParameterOptimal ConditionReference
pH7.4–8.0 (Tris-HCl buffer)
EnzymeACSM1 or ACSF2 (1–2 U/mg substrate)
Detection MethodSpectrophotometry (260 nm)
PurificationReverse-phase HPLC

Q. How can researchers detect and quantify 6-hydroxy-3-hexenoyl-CoA in biological samples?

Answer: Quantification requires sensitive techniques due to low endogenous concentrations:

Spectrophotometry : Measure absorbance at 260 nm (ε = 16,800 M⁻¹cm⁻¹ for CoA derivatives) .

Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a C18 column with electrospray ionization (ESI) in negative mode. Monitor the m/z transition specific to 6-hydroxy-3-hexenoyl-CoA (e.g., m/z 912 → 428 for fragmentation) .

Enzymatic Assays : Couple with NADH-dependent dehydrogenases and track NADH depletion at 340 nm .

Q. Table 2: Detection Limits

MethodLimit of Detection (LOD)Advantages
Spectrophotometry10 µMLow cost, rapid
LC-MS1 nMHigh specificity
Enzymatic Assay5 µMFunctional activity confirmed

Advanced Questions

Q. What experimental controls are critical when studying 6-hydroxy-3-hexenoyl-CoA-dependent enzymes?

Answer: Robust controls mitigate confounding variables:

Negative Controls :

  • Heat-denatured enzyme : Confirm activity loss.
  • Substrate omission : Verify signal specificity.

Positive Controls : Use a well-characterized acyl-CoA (e.g., palmitoyl-CoA) to validate assay conditions .

Inhibitor Controls : Test with etomoxir (CPT1 inhibitor) or other acyl-CoA competitors to assess binding specificity .

Replicates : Perform triplicate measurements to account for enzymatic variability (report mean ± SEM) .

Key Consideration : Adjust pH to 7.4–8.0 to avoid non-enzymatic hydrolysis, which increases at extremes (e.g., pH <6.0 or >9.0) .

Q. How should researchers address discrepancies in kinetic data for 6-hydroxy-3-hexenoyl-CoA across studies?

Answer: Discrepancies often arise from methodological differences:

Variable Sources :

  • Enzyme purity : Commercial acyl-CoA synthetases may contain contaminants affecting kinetics. Validate via SDS-PAGE .
  • Substrate stability : 6-hydroxy-3-hexenoyl-CoA degrades at room temperature; use fresh preparations or store at -80°C .

Statistical Harmonization : Apply ANOVA or linear mixed-effects models to compare datasets, accounting for batch effects .

Standardization : Report Kₘ and Vₘₐₓ with 95% confidence intervals, as seen in pravastatin trials .

Q. Table 3: Common Pitfalls

IssueSolutionReference
Substrate degradationUse fresh aliquots, avoid freeze-thaw
Enzyme lot variabilitySource from a single vendor
pH driftUse buffer with high pKa (e.g., HEPES)

Q. What safety protocols are essential for handling 6-hydroxy-3-hexenoyl-CoA?

Answer: Follow OSHA HCS standards for CoA derivatives:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and eye protection to avoid skin/eye irritation .

Ventilation : Use fume hoods when handling powdered forms to prevent inhalation of irritants .

Spill Management : Neutralize spills with 10% sodium bicarbonate solution before disposal .

Storage : Store lyophilized 6-hydroxy-3-hexenoyl-CoA at -80°C in airtight, light-protected vials .

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6-hydroxy-3-hexenoyl-coenzyme A
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6-hydroxy-3-hexenoyl-coenzyme A

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